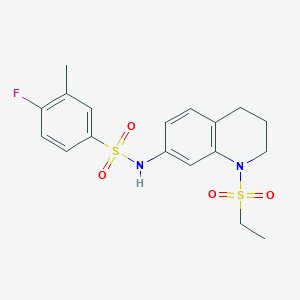

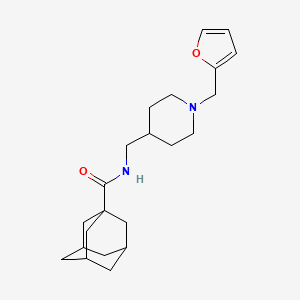

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide, which is an organic sulfur compound. The sulfonamide functional group is characterized by the structure R−S(=O)2−NR2, where it consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . Sulfonamides are known for their medicinal uses, particularly as antibiotics.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with an amine. A base such as pyridine is often added to absorb the HCl that is generated during the reaction .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group connected to an amine group. The sulfonyl group can refer to a functional group found primarily in sulfones, or to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Scientific Research Applications

Synthesis and Pro-apoptotic Effects

Compounds bearing sulfonamide fragments have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds, including ones similar in structure to the compound of interest, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting a potential for cancer therapy through the activation of apoptotic pathways (Cumaoğlu et al., 2015).

Diels–Alder Reactions

Research on N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding derivatives has contributed to the synthesis of tetrahydroquinoline and quinoline derivatives through Diels–Alder reactions. This demonstrates the compound's relevance in synthetic organic chemistry, providing a pathway for the creation of complex molecular structures (Consonni et al., 1996).

Intramolecular Substitution and Cyclization

Intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has been used to synthesize 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing the compound's utility in generating fluorinated heterocycles, which are of interest for their potential pharmacological properties (Ichikawa et al., 2006).

Protein Kinase C Inhibition

Isoquinolinesulfonamide compounds, such as 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, have been identified as inhibitors of protein kinase C, indicating their potential use in the study of protein kinase C's biological functions and in tissue experiments due to their fluorescent properties (Hagiwara et al., 1988).

Antimicrobial Activity

The synthesis and characterization of novel sulfonamides and their metal complexes have shown significant antimicrobial activity against various strains of bacteria and fungi. This suggests the compound's potential as a framework for developing new antimicrobial agents (Vanparia et al., 2010).

Safety and Hazards

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZDXBAHZVPENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2397938.png)

![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)

![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)